molecular formula C16H15NO2 B14012912 N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide CAS No. 86896-38-0

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide

Cat. No.: B14012912
CAS No.: 86896-38-0
M. Wt: 253.29 g/mol
InChI Key: YFAHPJFZBCNZGQ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide is an organic compound with a complex structure. It is characterized by the presence of a benzene ring, a methyl group, and an acetamide group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide typically involves the reaction of benzyl chloride with methylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of advanced technologies and equipment ensures the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide (DMSO) as an oxidant and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxoacetamide derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, dyes, and other organic compounds. In biology and medicine, it serves as an intermediate in the development of drugs and therapeutic agents. Additionally, it is used in industrial processes to produce high-value chemicals .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide include N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one hydrochloride and N-ethyl-2-amino-1-phenylhexan-1-one hydrochloride. These compounds share structural similarities but differ in their functional groups and specific applications .

Highlighting Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

86896-38-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-methyl-2-(4-methylphenyl)-2-oxo-N-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-12-8-10-13(11-9-12)15(18)16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

YFAHPJFZBCNZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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